molecular formula C11H15NO4S B15233290 5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B15233290
M. Wt: 257.31 g/mol
InChI Key: FYKXPTKUJYHSEJ-UHFFFAOYSA-N
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Description

5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a carboxylic acid group and a dioxothiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring followed by the introduction of the dioxothiane group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine
  • 1-(1,1-dioxothian-4-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine
  • N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide

Uniqueness

5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring with a dioxothiane moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

5-(1,1-dioxothian-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H15NO4S/c1-7-6-9(12-10(7)11(13)14)8-2-4-17(15,16)5-3-8/h6,8,12H,2-5H2,1H3,(H,13,14)

InChI Key

FYKXPTKUJYHSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2CCS(=O)(=O)CC2)C(=O)O

Origin of Product

United States

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